![molecular formula C7H5NO3 B2426527 Methyl 5-cyanofuran-2-carboxylate CAS No. 60838-00-8](/img/structure/B2426527.png)
Methyl 5-cyanofuran-2-carboxylate
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Overview
Description
“Methyl 5-cyanofuran-2-carboxylate” is an organic compound. It has the empirical formula C7H5NO3 . The compound is related to furan compounds, which are known for their wide applications in various fields .
Physical And Chemical Properties Analysis
“Methyl 5-cyanofuran-2-carboxylate” is a solid compound . Its melting point is between 154-158 °C . The molecular weight of the compound is 227.22 .
Scientific Research Applications
Biopolymer Chitin Derivatives
“Methyl 5-cyanofuran-2-carboxylate” is used in the expansion of chemical space available from chitin . The biologically active heteroaromatics furo [3,2- d ]pyrimidin-4-one and furo [3,2- d ]pyrimidin-4-amine can be selectively accessed from 3A5AF and M4A2C, respectively . The chiral pool synthon di-HAF is a viable substrate for Achmatowicz rearrangement, providing streamlined access to 2-aminosugars possessing a versatile hydroxymethyl group at C5 .
Antibacterial Activity
“Methyl 5-cyanofuran-2-carboxylate” has shown high antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis . It also exhibits moderate activity against Gram-negative bacteria, including Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa .
Cytotoxic Activity
“Methyl 5-cyanofuran-2-carboxylate” has demonstrated cytotoxic activity on both normal cells, LLC-MK2 cells and L929 cells . The strongest cytotoxicity was observed in HeLa and HepG2 cells .
Cancer Treatment
“Methyl 5-cyanofuran-2-carboxylate” affects selective cytotoxicity on cancer cells at a low concentration . This suggests that it has potential usage as an alternative agent for treatments of some cancers .
Bacterial Infections Treatment
“Methyl 5-cyanofuran-2-carboxylate” affects Gram-positive bacteria at a low concentration . This suggests that it has potential usage as an alternative agent for treatments of some bacterial infections .
Chemical Synthesis
“Methyl 5-cyanofuran-2-carboxylate” is used in the synthesis of other chemicals . For example, it is used in the synthesis of 2-cyanofuran .
Mechanism of Action
Target of Action
Methyl 5-cyanofuran-2-carboxylate (MFC) is a complex compound with a diverse range of targets. It’s known that furan derivatives exhibit antibacterial activity against a large number of gram-positive and gram-negative bacteria .
Mode of Action
It’s suggested that mfc exhibits bacteriolytic effects on the tested microorganisms, causing cell wall and membrane damage . This interaction with the bacterial cell wall and membrane disrupts the normal functioning of the bacteria, leading to their death.
Biochemical Pathways
Given its bacteriolytic effects, it can be inferred that mfc disrupts essential biochemical pathways in bacteria, such as cell wall synthesis and membrane integrity, leading to bacterial cell death .
Result of Action
MFC has been shown to have high antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria . It causes damage to the bacterial cell wall and membrane, leading to bacterial cell death .
properties
IUPAC Name |
methyl 5-cyanofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBJXNGNGVOCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyanofuran-2-carboxylate |
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